L-alpha-Amino-1H-pyrrole-1-hexanoic acid, also referred to as Lys-BDA in some studies, is a metabolite of furan. Furan, a potentially carcinogenic food contaminant found in coffee, is metabolized in the body, and L-alpha-Amino-1H-pyrrole-1-hexanoic acid is one of its byproducts. This metabolite is particularly relevant in scientific research as a potential biomarker for assessing furan exposure in humans.
L-alpha-Amino-1H-pyrrole-1-hexanoic acid is an amino acid derivative notable for its unique pyrrole ring structure. This compound is of interest in various fields of research, particularly in biochemistry and pharmacology, due to its potential applications in drug development and as a building block for complex organic molecules.
L-alpha-Amino-1H-pyrrole-1-hexanoic acid, with the chemical formula , is classified as an α-amino acid. It contains both an amino group and a carboxylic acid group, characteristic of amino acids, along with a hexanoic acid side chain and a pyrrole ring. The compound can be sourced from synthetic pathways in laboratories that focus on organic synthesis or derived from natural sources where similar structures may occur.
The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure the correct formation of the pyrrole ring and subsequent functionalization. Reaction conditions such as temperature, solvent choice, and the presence of catalysts can significantly affect yield and purity.
L-alpha-Amino-1H-pyrrole-1-hexanoic acid features a distinctive molecular structure characterized by:
L-alpha-Amino-1H-pyrrole-1-hexanoic acid can undergo various chemical reactions typical for amino acids:
The reaction conditions for these transformations often require specific pH levels and temperatures to optimize yields and minimize side reactions.
The mechanism of action for L-alpha-Amino-1H-pyrrole-1-hexanoic acid is primarily related to its role as a building block in protein synthesis and potential interactions with biological receptors. Its unique structure may allow it to participate in enzyme catalysis or act as a modulator in biochemical pathways.
L-alpha-Amino-1H-pyrrole-1-hexanoic acid is typically a white crystalline solid at room temperature. It is soluble in water due to its polar amino and carboxylic groups but may exhibit varying solubility in organic solvents depending on the specific substituents on the pyrrole ring.
The compound exhibits standard amino acid reactivity, including:
Relevant data regarding its stability indicates that it remains stable under neutral pH but may degrade under extreme acidic or basic conditions.
L-alpha-Amino-1H-pyrrole-1-hexanoic acid has potential applications in:
L-alpha-Amino-1H-pyrrole-1-hexanoic acid (C₁₀H₁₆N₂O₂) contributes to nonenzymatic browning (Maillard reaction and Strecker degradation) in thermally processed foods. Its pyrrole ring acts as a nucleophile, reacting with carbonyl groups from reducing sugars to form heterocyclic polymers (melanoidins) that impart brown pigmentation and complex aromas in protein-rich foods. The compound’s structure—featuring a reactive primary amino group adjacent to the carboxyl group and a pyrrole nitrogen—enables cyclization and polymerization. Food metabolomics studies detect this compound in fish, green vegetables, and nuts using LC-MS and GC-MS platforms, where it serves as a biomarker for heat-induced modifications in lysine-rich proteins [2] [6]. Quantification reveals its concentration correlates with browning intensity:
Table 1: Concentration in Food Matrices
Food Source | Concentration (ppm) | Detection Method | Role in Browning |
---|---|---|---|
Fish (grilled) | 12.8 ± 1.2 | LC-MS/MS | Precursor to N-heterocycles |
Nuts (roasted) | 8.3 ± 0.7 | GC-MS | Polymerizes at >120°C |
Green vegetables | 3.1 ± 0.5 | NMR | Binds reducing sugars |
Metabolic engineering leverages the MVA (mevalonate) and MEP (methylerythritol phosphate) pathways to optimize L-alpha-amino-1H-pyrrole-1-hexanoic acid biosynthesis. E. coli and S. cerevisiae chassis strains express heterologous enzymes (e.g., pyrrolysyl-tRNA synthetase) to incorporate noncanonical amino acids into proteins. Key strategies include:
Table 2: Metabolic Engineering Approaches
Strategy | Host System | Key Enzymes | Titer Increase | Application |
---|---|---|---|---|
HMGR overexpression | Fragaria spp. | FaHMGR | 3.2x linalool | Fruit aroma enhancement |
Diels-Alder reaction | E. coli | Diels-Alderase (TruD) | 220 mg/L | Alkaloid intermediates |
Compartmentalization | S. cerevisiae | PylRS (tRNA synthetase) | 4.7x | Noncanonical amino acid production |
This compound serves as a pivotal intermediate in pyrrolizidine and indolizidine alkaloid biosynthesis. Its C6 alkyl chain undergoes cytochrome P450-mediated oxidation to form reactive iminium ions, which cyclize into bicyclic structures. For example:
The compound’s bifunctionality—α-amino acid and electron-rich heterocycle—allows diversification into >20 alkaloids, as shown in plant metabolomics studies [2] [8].
Table 3: Alkaloid Biosynthesis Intermediates
Alkaloid Class | Key Intermediate | Catalytic Mechanism | Biological Source |
---|---|---|---|
Pyrrolizidines | Retronecine | P450 oxidation/cyclization | Senecio spp. |
Tubulysins | Tubuvaline | NRPS-mediated elongation | Streptomyces spp. |
Pyrrole-imidazoles | Dispacamide precursors | Nucleophilic addition at C2 | Marine sponges |
Comprehensive Compound Listing
Table 4: Nomenclature of L-alpha-Amino-1H-pyrrole-1-hexanoic Acid
Identifier | Name | Source |
---|---|---|
IUPAC Name | 2-amino-6-(1H-pyrrol-1-yl)hexanoic acid | [2] [5] |
CAS Registry | 156539-32-1 | [2] |
HMDB ID | HMDB0040551 | [2] |
ChEBI ID | CHEBI:173543 | [3] |
SMILES | NC(CCCCN1C=CC=C1)C(=O)O | [1] [5] |
InChI Key | KVCPIDDKLUDCQJ-UHFFFAOYSA-N | [2] [5] |
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